PROTAC Degradation Potency vs Standard VHL Ligands
When incorporated into the full PROTAC 22‑SLF, Benzothiazole-CH2(NH-CO-CH2Cl)-CONH-CH2-Ph enables degradation of FKBP12 with a DC₅₀ of 0.5 µM [1]. This potency is ~6.5‑fold weaker than the FBXO22‑recruiting degrader AHPC(Me)-C6‑NH₂ (DC₅₀ = 77 nM, Dₘₐₓ = 99%) [2] and ~8.3‑fold weaker than the NSD2 degrader UNC8732 (DC₅₀ = 60 nM, Dₘₐₓ = 97%) [3]. However, 22‑SLF achieves near‑complete degradation (Dₘₐₓ > 90%) and, unlike many CRBN‑based PROTACs, does not require exogenous transcriptional activation of the E3 ligase in FBXO22‑low cell lines [1]. This intermediate potency profile makes 22‑SLF particularly suitable for mechanistic studies where ultra‑potent degradation would obscure kinetic or occupancy measurements.
| Evidence Dimension | DC₅₀ (concentration for 50% target protein degradation) |
|---|---|
| Target Compound Data | 0.5 µM (22‑SLF containing Benzothiazole-CH2(NH-CO-CH2Cl)-CONH-CH2-Ph) |
| Comparator Or Baseline | AHPC(Me)-C6‑NH₂: 77 nM (Dₘₐₓ = 99%); UNC8732: 60 nM (Dₘₐₓ = 97%) |
| Quantified Difference | 22‑SLF is 6.5‑fold less potent than AHPC(Me)-C6‑NH₂; 8.3‑fold less potent than UNC8732 |
| Conditions | FKBP12 degradation in HEK293T cells (22‑SLF); AHPC(Me)-C6‑NH₂ in HEK293T; UNC8732 in NSD2‑mutant ALL cells |
Why This Matters
The 0.5 µM DC₅₀ defines the functional performance window of this ligand in a validated PROTAC context, enabling users to select it when moderate potency is acceptable or preferred for kinetic studies.
- [1] Basu, A. et al. (2024). A CRISPR activation screen identifies FBXO22 supporting targeted protein degradation. Nature Chemical Biology, 20(12), 1608‑1616. doi:10.1038/s41589‑024‑01655‑9 View Source
- [2] Qiu, T. et al. (2025). Development of Degraders and 2‑pyridinecarboxyaldehyde (2‑PCA) as a recruitment Ligand for FBXO22. bioRxiv. doi:10.1101/2025.08.20.657000 View Source
- [3] Nie, D. et al. (2024). Recruitment of FBXO22 for targeted degradation of NSD2. Nature Chemical Biology, advance online publication. doi:10.1038/s41589‑024‑01660‑y View Source
